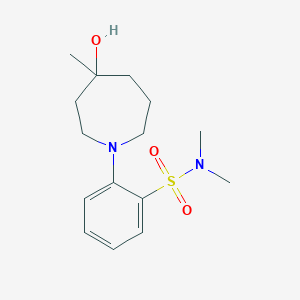
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first approved by the FDA in 1978 and is still widely used today. In recent years, there has been a growing interest in the scientific research application of Diflunisal due to its potential in treating various diseases.
Mécanisme D'action
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It has also been found to have antioxidant properties and to reduce the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide in lab experiments is that it is readily available and relatively inexpensive. It also has a well-established safety profile and is already approved for human use. However, one limitation is that it is a non-selective COX inhibitor, meaning that it can have off-target effects. It also has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
There are several future directions for the scientific research application of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide. One area of interest is in the development of new treatments for Alzheimer's disease. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has shown promise in reducing the levels of amyloid beta, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is in the treatment of Parkinson's disease. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to inhibit the aggregation of alpha-synuclein, and further research is needed to determine its potential as a disease-modifying therapy. Additionally, there is growing interest in the use of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide as an anticancer agent, and further research is needed to determine its efficacy in various types of cancer.
Méthodes De Synthèse
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide can be synthesized through a multistep process starting from 2,5-dimethylthiophene-3-sulfonic acid. The first step involves the conversion of the sulfonic acid into a sulfonyl chloride derivative, which is then reacted with 2-hydroxyethylamine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2,2-difluoroethylchloride to yield N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide.
Applications De Recherche Scientifique
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to reduce the levels of amyloid beta, a protein that forms plaques in the brain and is associated with the disease. In Parkinson's disease, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to inhibit the aggregation of alpha-synuclein, a protein that is linked to the disease. In cancer, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3S2/c1-7-5-9(8(2)17-7)18(15,16)13(3-4-14)6-10(11)12/h5,10,14H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZREMBPFOCKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)




![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)